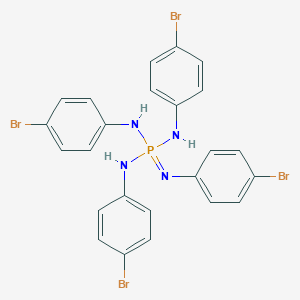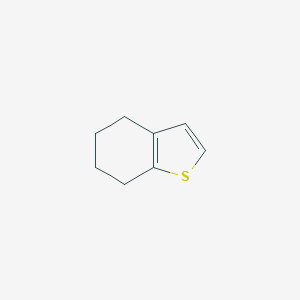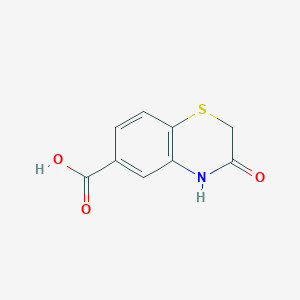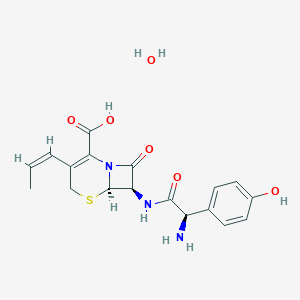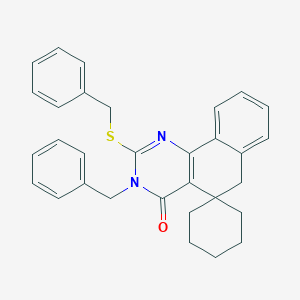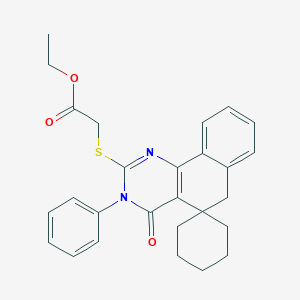![molecular formula C15H9ClF3N3O2 B188496 Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 5834-71-9](/img/structure/B188496.png)
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, also known as Methyl TFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in various bioassays and drug discovery studies.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP involves the inhibition of various kinases, including JAK2, FLT3, and CDK2. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, this compound has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its potent inhibitory activity against various kinases, which makes it an attractive compound for drug discovery and development studies. Additionally, this compound has been shown to have anti-cancer and neuroprotective effects, which may have potential applications in the treatment of various diseases. However, one of the limitations of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP and its potential applications in the treatment of various diseases. Furthermore, the development of more potent and selective derivatives of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP may have potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-5-(ethoxycarbonyl)-2-hydroxybenzaldehyde. The resulting compound is then reacted with hydrazine hydrate to form 5-(4-chlorophenyl)-1H-pyrazole-3-carboxaldehyde. This intermediate is then reacted with trifluoroacetic anhydride to form Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP.
Aplicaciones Científicas De Investigación
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
5834-71-9 |
|---|---|
Nombre del producto |
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Fórmula molecular |
C15H9ClF3N3O2 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-24-14(23)11-7-13-20-10(8-2-4-9(16)5-3-8)6-12(15(17,18)19)22(13)21-11/h2-7H,1H3 |
Clave InChI |
NQFLPDVZZYIGEB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
SMILES canónico |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



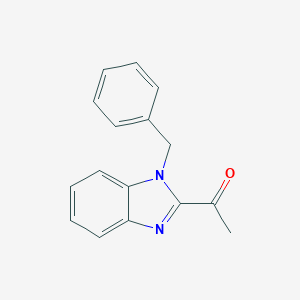

![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)
